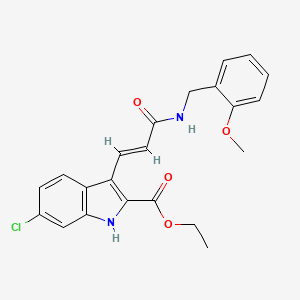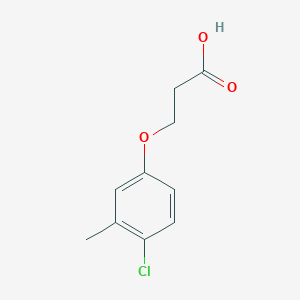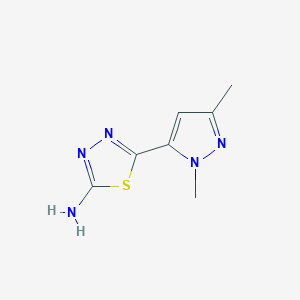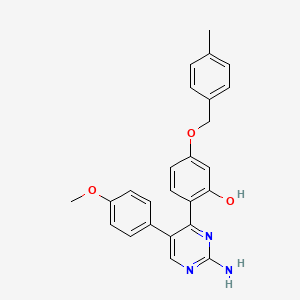![molecular formula C23H17Cl3N2O2 B2770321 4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-29-0](/img/structure/B2770321.png)
4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one group, which is a type of heterocyclic compound . It also contains a 4-chlorobenzoyl group , which is an aroyl group formed by removing the OH from the carboxy group of 4-chlorobenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a heterocyclic quinoxalin-2-one group . The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple chlorine atoms might make the compound relatively heavy and possibly quite reactive .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives are investigated for their potential as corrosion inhibitors. A study employing quantum chemical calculations based on the Density Functional Theory (DFT) method evaluated the inhibition efficiencies of quinoxalines on copper corrosion in nitric acid media. These calculations help establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency, indicating a significant application in protecting metals from corrosion (Zarrouk et al., 2014).
Antimicrobial and Mosquito Larvicidal Activities
Quinoxaline derivatives have shown promising results in antimicrobial and mosquito larvicidal activities. For instance, synthesized quinoxaline compounds exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, their mosquito larvicidal activity against Culex quinquefasciatus larvae highlights their potential in pest control applications (Rajanarendar et al., 2010).
Anti-inflammatory Properties
In the search for new H4 receptor ligands with anti-inflammatory properties, quinoxaline derivatives were identified as a new lead structure. These compounds, through structure-activity relationship exploration, showed significant anti-inflammatory properties in vivo, indicating their potential use in treating inflammation-related conditions (Smits et al., 2008).
Potential Anti-cancer Applications
The synthesis and characterization of quinoxaline derivatives have been explored for their potential anti-cancer properties. For example, novel isoxazolquinoxaline derivatives underwent detailed structural analysis, including DFT calculations and docking studies, to predict their activity against cancer targets. These studies provide insights into designing new quinoxaline-based drugs with anti-cancer capabilities (Abad et al., 2021).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as fenofibrate , interact with enzymes like acyl coenzyme A cholesterol acyltransferase (ACAT)
Mode of Action
It’s suggested that it may be related to the serotoninergic system . The compound was found to increase the concentration of 5-HT and 5-HIAA in mice brain .
Biochemical Pathways
The compound may affect the serotoninergic system, influencing the concentration of 5-HT and 5-HIAA in the brain . This suggests that it may impact the biochemical pathways related to serotonin synthesis, release, and reuptake.
Result of Action
It’s suggested that the compound may increase the concentration of 5-ht and 5-hiaa in mice brain , indicating potential neurochemical effects.
Propiedades
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-15-6-11-18(25)19(26)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBAYHWEISMBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)


![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![3-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B2770249.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

